molecular formula C16H27NO2SSi B12545784 (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one CAS No. 653587-00-9

(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one

Cat. No.: B12545784
CAS No.: 653587-00-9
M. Wt: 325.5 g/mol
InChI Key: ZHHSLPRMDJMOOH-LSDHHAIUSA-N
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Description

(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important intermediates in the synthesis of various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [3+1] cycloaddition reaction between a β-lactam and an appropriate thiophene derivative.

    Introduction of the Tri(propan-2-yl)silyl Group: This step involves the silylation of the hydroxyl group on the azetidinone ring using tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst Optimization: Using specific catalysts to increase the efficiency of the cycloaddition reaction.

    Purification Techniques: Employing advanced purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Azetidinone amines.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can act as a β-lactamase inhibitor, preventing the degradation of β-lactam antibiotics. The thiophene ring may interact with various biological receptors, modulating their activity. The silyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(Thiophen-2-yl)-3-hydroxyazetidin-2-one: Lacks the silyl group, making it less stable.

    (3R,4R)-4-(Furan-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one: Contains a furan ring instead of a thiophene ring, altering its electronic properties.

Uniqueness

(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is unique due to the combination of the thiophene ring and the silyl group, which provides enhanced stability, bioavailability, and potential for diverse chemical reactions.

Properties

CAS No.

653587-00-9

Molecular Formula

C16H27NO2SSi

Molecular Weight

325.5 g/mol

IUPAC Name

(3R,4R)-4-thiophen-2-yl-3-tri(propan-2-yl)silyloxyazetidin-2-one

InChI

InChI=1S/C16H27NO2SSi/c1-10(2)21(11(3)4,12(5)6)19-15-14(17-16(15)18)13-8-7-9-20-13/h7-12,14-15H,1-6H3,(H,17,18)/t14-,15+/m0/s1

InChI Key

ZHHSLPRMDJMOOH-LSDHHAIUSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](NC1=O)C2=CC=CS2

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1C(NC1=O)C2=CC=CS2

Origin of Product

United States

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